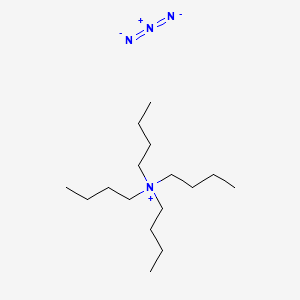

Tetrabutylammonium azide

Overview

Description

Tetrabutylammonium azide (TBAA, C₁₆H₃₆N₄) is a quaternary ammonium salt widely used as a soluble azide source in organic synthesis. It is a crystalline powder (melting point: 85°C) with a molecular weight of 284.49 g/mol (CAS: 993-22-6) . TBAA is valued for its solubility in nonpolar solvents (e.g., toluene, THF), enabling azide transfer in hydrophobic reaction environments . It has been employed in diverse applications, including:

- Polymer Chemistry: Synthesis of azido-end polymethacrylates in toluene .

- Fluorinated Compound Synthesis: High-yield azidation of pressurized tetrafluoroethylene in autoclaves .

- Click Chemistry: Facilitation of CuAAC (copper-catalyzed azide-alkyne cycloaddition) reactions due to its organic solubility .

TBAA is typically stored under refrigeration (2–8°C) to ensure stability and safety .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrabutylammonium azide can be synthesized through a liquid-liquid ion exchange process. This involves contacting tetrabutylammonium bromide dissolved in a polar, water-immiscible solvent (such as methylene chloride) with a saturated solution of sodium azide . The reaction proceeds as follows: [ \text{NBu}_4\text{Br} + \text{NaN}_3 \rightarrow \text{NBu}_4\text{N}_3 + \text{NaBr} ]

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process ensures high purity and yield by optimizing reaction conditions such as temperature, solvent choice, and reaction time .

Types of Reactions:

Substitution Reactions: this compound is commonly used in nucleophilic substitution reactions.

Oxidation Reactions: It can undergo aerobic oxidative transformation to convert primary azides to nitriles.

Catalysis: It serves as a catalyst in the formation of cyclic carbonates.

Common Reagents and Conditions:

Solvents: Toluene, methylene chloride, and other nonpolar solvents.

Reagents: Alkyl halides, primary azides, and various catalysts.

Major Products:

Alkyl Azides: Formed from the reaction with alkyl halides.

Nitriles: Produced through aerobic oxidative transformation of primary azides.

Scientific Research Applications

Synthesis of Alkyl Azides

Tetrabutylammonium azide is primarily utilized for the synthesis of alkyl azides through a metal-free azidation process. In a study conducted by Wang et al. (2019), this compound was employed to react with alkyl halides in a non-polar solvent (toluene), resulting in rapid and nearly quantitative formation of alkyl azides. This method is particularly advantageous as it avoids the use of metals and polar solvents, making it environmentally friendly and efficient .

Polymer Chemistry

Azido-end Polymethacrylates : The use of this compound extends to polymer chemistry, where it facilitates the synthesis of azido-end polymethacrylates. The reaction between this compound and halide-end polymethacrylates enables the production of polymers with specific end-group functionalities, which can be crucial for further modifications and applications in materials science .

Functional Polymers : The incorporation of azide groups into polymers allows for subsequent click chemistry reactions, such as the Huisgen cycloaddition with alkynes, leading to a variety of functionalized materials. This capability is essential for developing advanced materials with tailored properties for applications in drug delivery, coatings, and sensors .

Organic Synthesis

Oxidative α-Azidation : this compound has been successfully used in oxidative α-azidation reactions of carbonyl compounds. For instance, Mairhofer et al. reported that using sodium azide in conjunction with tetrabutylammonium iodide catalyzed the formation of α-azido-β-ketocarbonyl compounds under mild conditions. This method demonstrates the reagent's versatility in facilitating complex organic transformations while maintaining high yields .

Heterocyclic Compounds : this compound also plays a role in synthesizing heteroarylannulated bicyclic morpholines and cyanamide-based inhibitors for various biological targets. These compounds are valuable in medicinal chemistry due to their potential therapeutic applications .

Spectroscopic Studies

This compound has been utilized in spectroscopic studies to obtain infrared spectra of carbonyl diazides. The compound's ability to facilitate matrix-isolation techniques has enabled researchers to investigate the properties of diazides in both solid-state and gas-phase environments, providing insights into their structural characteristics .

Case Studies

Mechanism of Action

The mechanism of action of tetrabutylammonium azide involves its ability to act as a nucleophile in substitution reactions. The azide ion (( \text{N}_3^- )) attacks electrophilic centers, leading to the formation of new chemical bonds. In oxidative transformations, it facilitates the conversion of primary azides to nitriles through an aerobic process .

Comparison with Similar Compounds

Comparison with Similar Azide Compounds

Sodium Azide (NaN₃)

Key Differences :

- Solubility: NaN₃ is highly polar and requires polar solvents (e.g., water, DMF) or phase-transfer catalysts (e.g., tetrabutylammonium iodide, TBAI) for reactions in nonpolar media .

- Reaction Mechanism : NaN₃ is often paired with TBAI in oxidative α-azidation reactions, where TBAI acts as a redox catalyst to generate hypoiodite intermediates, enabling azide substitution . TBAA, conversely, serves as a direct azide source without requiring additional catalysts.

- TBAA with dichloroethane (DCE) is comparatively safer under controlled conditions .

| Property | TBAA | NaN₃ |

|---|---|---|

| Solubility | Nonpolar solvents (toluene) | Polar solvents (water, DMF) |

| Catalytic Requirements | Not required | Requires TBAI for phase transfer |

| Stability | Stable under refrigeration | Hygroscopic, heat-sensitive |

| Hazard Profile | Lower risk with DCE | High risk with halogenated solvents |

Trimethylsilyl Azide (TMSN₃)

Key Differences :

- Reactivity : TMSN₃ is moisture-sensitive and primarily used in silylation reactions or Staudinger ligations. TBAA is more versatile in metal-free azidations and polymer chemistry .

- Solvent Compatibility : TMSN₃ is compatible with aprotic solvents, while TBAA’s ammonium structure enhances solubility in both aromatic and chlorinated solvents .

Diphenylphosphinyl Azide (DPPA)

Key Differences :

- Applications: DPPA is commonly used in Mitsunobu reactions and peptide synthesis, whereas TBAA excels in polymer functionalization and fluorinated compound synthesis .

- Handling : DPPA requires strict anhydrous conditions, while TBAA is less sensitive to trace moisture .

TBAA in Metal-Free Azidation

TBAA enables metal-free azidation of polymethacrylates in toluene, avoiding toxic metal catalysts. This method achieves >95% purity without column chromatography, highlighting its efficiency .

TBAA vs. NaN₃ in Oxidative Azidation

While NaN₃/TBAI systems are effective for α-azidation of β-ketocarbonyl compounds, TBAA alone is unsuitable for such catalytic cycles. However, TBAA outperforms NaN₃ in reactions requiring organic solubility, such as fluorinated hydrocarbon synthesis .

Biological Activity

Tetrabutylammonium azide (TBAA), a quaternary ammonium salt, has garnered attention in various fields, particularly in organic synthesis and polymer chemistry. This article explores its biological activity, including its role as a catalyst in synthetic processes and its potential therapeutic applications.

Overview of this compound

TBAA is known for its utility in facilitating azidation reactions without the need for metal catalysts. Its structure allows it to act effectively in nonpolar solvents, making it a versatile reagent in organic chemistry. The compound is often employed to synthesize azido-end polymethacrylates, which have applications in drug delivery systems and materials science .

1. Enzymatic Inhibition

Recent studies indicate that TBAA exhibits inhibitory effects on certain enzymes, which can prevent oxidative damage to cells. This property suggests a potential role in reducing autoimmune responses and protecting against oxidative stress . The mechanism by which TBAA exerts these effects involves the modulation of enzyme activity that is crucial for maintaining cellular homeostasis.

2. Synthesis of Bioactive Compounds

TBAA has been utilized in the synthesis of various bioactive compounds, particularly in the formation of azides from alkyl halides. This transformation is significant as azides are precursors for a wide range of bioactive molecules, including pharmaceuticals and agrochemicals. The efficiency of TBAA in these reactions is noteworthy due to its ability to facilitate rapid and quantitative conversions without toxic byproducts .

Case Study 1: Synthesis of Azido-End Polymethacrylates

In a study conducted by Liu and Goto, TBAA was used to synthesize azido-end polymethacrylates through a metal-free process. The authors reported that the reaction between TBAA and low-mass alkyl halides yielded high conversion rates, demonstrating the compound's effectiveness as an azidation reagent. The resulting polymethacrylates exhibited potential for use in biomedical applications due to their biocompatibility and functionalizability .

Case Study 2: Enzyme Inhibition and Oxidative Stress

Another investigation highlighted the protective effects of TBAA against oxidative stress-induced cellular damage. The study demonstrated that TBAA could inhibit specific enzymes involved in oxidative pathways, thereby reducing cell death in models subjected to oxidative insults. This finding underscores the compound's potential as a therapeutic agent in managing oxidative stress-related conditions .

Research Findings

| Study | Findings | Implications |

|---|---|---|

| Liu et al. (2019) | Demonstrated efficient synthesis of azido-end polymethacrylates using TBAA | Potential applications in drug delivery systems |

| Enzyme inhibition study | TBAA inhibited enzymes linked to oxidative stress | Suggests therapeutic potential for autoimmune diseases |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing high-purity Tetrabutylammonium azide, and how do synthesis methods impact its reactivity?

- Methodological Answer : The synthesis of this compound (TBAA) typically involves reacting tetrabutylammonium hydroxide or chloride with sodium azide. However, impurities such as residual solvents (e.g., DMF) or water can persist if purification steps are inadequate. For example, aqueous synthesis routes may yield hygroscopic crystals requiring vacuum drying and storage in anhydrous conditions . Commercial TBAA (e.g., Aldrich) is often preferred for critical reactions due to higher purity, but its hygroscopic nature demands glovebox handling to prevent moisture absorption, which can compromise azide stability .

Q. How should this compound be stored and handled to ensure safety and stability?

- Methodological Answer : TBAA must be stored in airtight containers under inert gas (e.g., argon) at low temperatures (0–6°C) to minimize decomposition. Its hygroscopicity necessitates handling in a glovebox or desiccator. Personal protective equipment (PPE), including nitrile gloves and chemical-resistant lab coats, is critical to avoid skin contact. Contaminated gloves should be removed using a "peel-off" technique to prevent exposure .

Q. What role does this compound play in click chemistry reactions?

- Methodological Answer : TBAA serves as a phase-transfer catalyst in copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating azide group transfer in biphasic systems. Its quaternary ammonium structure enhances solubility in organic solvents, enabling efficient azide coupling with alkynes. Researchers should optimize stoichiometry (1.1–1.5 equivalents) and solvent polarity (e.g., THF or DCM) to maximize yield .

Advanced Research Questions

Q. How do solvent selection and substrate purity influence the efficiency of TBAA-mediated azidation reactions?

- Methodological Answer : TBAA’s solubility varies with solvent polarity. In non-polar solvents (e.g., toluene), it may form suspensions but still react heterogeneously, enabling solvent-free protocols. However, substrate purity is critical: undistilled aldehydes can introduce side reactions (e.g., oxidation), reducing yields by >20% . Pre-distillation of substrates and solvent degassing (via freeze-pump-thaw cycles) are recommended for reproducibility.

Q. What mechanistic advantages does TBAA offer over alternative azidating agents like DPPA or TMSA?

- Methodological Answer : Unlike diphenyl phosphoryl azide (DPPA) or trimethylsilyl azide (TMSA), TBAA avoids silicon- or phosphorus-containing byproducts, simplifying purification. Its ionic nature enhances compatibility with polar aprotic solvents (e.g., acetonitrile), making it ideal for microreactor systems. However, TMSA may be preferable for moisture-sensitive reactions due to TBAA’s hygroscopicity .

Q. How can researchers resolve contradictions in TBAA synthesis protocols leading to variable reaction outcomes?

- Methodological Answer : Discrepancies in yields often stem from trace water or solvent residues. For example, TBAA synthesized via tetrabutylammonium chloride and sodium azide in DMF may retain solvent, requiring rigorous washing with diethyl ether. Characterization via IR spectroscopy (azide peak at ~2145 cm⁻¹) and Karl Fischer titration (to confirm <0.1% water) ensures batch consistency .

Q. What strategies optimize TBAA use in continuous-flow azidation reactions?

- Methodological Answer : In microreactors, TBAA dissolved in acetonitrile can be mixed with iodine monochloride and aldehydes via T-junctions. Flow rates (0.1–0.5 mL/min) and tubing length (≥30 cm) must balance residence time with reagent stability. Precise temperature control (20–25°C) prevents azide decomposition, while inline IR monitoring detects intermediate formation .

Properties

IUPAC Name |

tetrabutylazanium;azide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.N3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-3-2/h5-16H2,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMRIOAVKKGNMMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.[N-]=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10549-76-5 (Parent) | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, azide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000993226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1061360 | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

993-22-6 | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, azide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=993-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, azide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000993226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, azide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, azide (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.827 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.